AH-7614: A Technical Guide to the Selective GPR120 Antagonist
AH-7614: A Technical Guide to the Selective GPR120 Antagonist
Introduction
AH-7614 is a potent and selective experimental antagonist for the Free Fatty Acid Receptor 4 (FFAR4), commonly known as G-protein coupled receptor 120 (GPR120).[1] GPR120 is a receptor for medium and long-chain free fatty acids, particularly omega-3 fatty acids, and plays a significant role in metabolic regulation, anti-inflammatory processes, and glucose homeostasis.[2][3] While GPR120 agonists are explored for treating conditions like diabetes and obesity, AH-7614 serves as a critical chemical probe for elucidating the physiological and pathophysiological functions of the GPR120 receptor.[1]
This technical guide provides a comprehensive overview of AH-7614, including its chemical properties, pharmacological profile, mechanism of action, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals working on GPR120 and related metabolic or inflammatory pathways.
Chemical and Physical Properties
AH-7614 is chemically identified as 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide. Its diarylsulfonamide structure is key to its activity at the GPR120 receptor.
| Property | Value | References |
| Chemical Name | 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide | |
| CAS Number | 6326-06-3 | |
| Molecular Formula | C₂₀H₁₇NO₃S | |
| Molecular Weight | 351.42 g/mol | |
| Appearance | Off-white solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store as solid at +4°C or -20°C. Solutions in DMSO can be stored at -20°C for up to one month. |
Pharmacological Profile
AH-7614 demonstrates high potency and selectivity for the GPR120 receptor across different species, with significantly lower activity at the related Free Fatty Acid Receptor 1 (FFAR1). Potency is typically expressed as the pIC₅₀ value, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Species/Target | pIC₅₀ | References |
| Antagonist Activity | Human GPR120 (FFA4) | 7.1 | |
| Mouse GPR120 (FFA4) | 8.1 | ||
| Rat GPR120 (FFA4) | 8.1 | ||
| Human GPR40 (FFA1) | <4.6 | ||
| Inhibition of Ca²⁺ Release | vs. α-linolenic acid (aLA) | 7.51 ± 0.08 | |
| vs. TUG-891 (agonist) | 8.13 ± 0.08 | ||
| Inhibition of Receptor Internalization | vs. TUG-891 (agonist) | 7.70 ± 0.10 |
Mechanism of Action
AH-7614 functions as a probe-dependent negative allosteric modulator (NAM) of GPR120. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous fatty acids bind. This allosteric binding reduces the affinity and/or efficacy of activating agonists. The primary mechanisms through which AH-7614 antagonizes GPR120 signaling are:
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Inhibition of G-Protein Signaling : It potently blocks agonist-induced intracellular calcium mobilization, a key downstream event following Gαq protein activation.
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Inhibition of β-Arrestin 2 Recruitment : AH-7614 prevents the recruitment of β-arrestin 2 to the activated GPR120 receptor. This is significant as the GPR120/β-arrestin 2 pathway is crucial for mediating anti-inflammatory effects.
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Blockade of Receptor Internalization : The compound effectively blocks the agonist-mediated internalization of the GPR120 receptor from the cell surface.
GPR120 Signaling Pathways
GPR120 activation by long-chain fatty acids initiates two primary signaling cascades that regulate metabolic and inflammatory responses.
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Gαq/Calcium Pathway : Upon agonist binding, GPR120 couples to the Gαq protein, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium from the endoplasmic reticulum. This pathway is involved in functions like hormone secretion (e.g., GLP-1) and adipogenesis.
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β-Arrestin 2 Anti-Inflammatory Pathway : Ligand binding also promotes the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and interacts with TAB1, thereby preventing the activation of TAK1. This blockade inhibits downstream pro-inflammatory cascades, including NF-κB and JNK, resulting in potent anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize AH-7614.
Intracellular Calcium Mobilization Assay
This assay measures the ability of AH-7614 to block agonist-induced calcium release.
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Cell Line : Flp-In T-REx 293 cells stably expressing human GPR120 (hFFA4), often with a fluorescent tag like eYFP.
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Protocol :
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Seed cells in a 96-well black, clear-bottom plate and grow to confluence. Induce receptor expression as required by the cell line system.
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
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Prepare serial dilutions of AH-7614 in an appropriate assay buffer.
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Pre-incubate the cells with varying concentrations of AH-7614 or vehicle control (e.g., 1% v/v DMSO) for 15 minutes at 37°C.
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Add a GPR120 agonist at a concentration known to elicit a submaximal response (EC₈₀), such as 50 µM α-linolenic acid or 500 nM TUG-891.
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Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium concentration.
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Data Analysis : Normalize the response to the vehicle control. Plot the percentage inhibition against the logarithm of AH-7614 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Receptor Internalization Assay
This assay quantifies the inhibition of agonist-induced receptor endocytosis.
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Cell Line : Flp-In T-REx 293 cells expressing a fluorescently-tagged GPR120 construct (e.g., hFFA4-mVenus).
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Protocol :
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Grow cells on imaging-compatible plates (e.g., 96-well CellCarrier plates).
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Pre-treat cells with various concentrations of AH-7614 (or vehicle) for 15 minutes at 37°C.
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Add a GPR120 agonist, such as 3 µM TUG-891, and incubate for an additional 30 minutes to allow for internalization.
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Fix the cells with 4% paraformaldehyde, and stain nuclei with a fluorescent dye like Hoechst.
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Image the cells using a high-content imaging system (e.g., Cellomics ArrayScan).
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Data Analysis : Quantify the internalization by measuring the intensity of fluorescent puncta (internalized receptors) within the cell cytoplasm relative to the membrane. Calculate the percentage inhibition caused by AH-7614 and determine the IC₅₀.
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β-Arrestin 2 Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin 2.
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Cell Line & System : HEK293T cells transiently co-expressing GPR120 (e.g., hFFA4-eYFP) and a β-arrestin 2 fusion protein (e.g., β-arrestin-2-Renilla luciferase). The assay utilizes Bioluminescence Resonance Energy Transfer (BRET).
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Protocol :
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Transfect cells with the appropriate DNA constructs and seed them in 96-well white plates.
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The following day, pre-incubate the cells with the BRET substrate (e.g., coelenterazine h).
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Add serial dilutions of AH-7614 or vehicle control and incubate for a short period.
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Stimulate the cells with a GPR120 agonist (e.g., 50 µM aLA or 500 nM TUG-891).
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Measure the light emission at the two relevant wavelengths for the BRET pair using a plate reader capable of dual-lume detection.
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Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). Determine the percentage inhibition of the agonist-induced BRET signal by AH-7614 and calculate the IC₅₀.
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In Vivo Applications
While primarily a tool for in vitro research, AH-7614 has been used in preclinical animal models. For instance, in mouse xenograft models of breast cancer, intratumoral injections of AH-7614 (50 µg) were shown to reduce tumor growth and enhance the efficacy of chemotherapy by blocking GPR120 signaling. For in vivo use, AH-7614 can be formulated in a vehicle such as 10% DMSO and 90% Corn Oil.
Conclusion
AH-7614 is an indispensable research tool for investigating the complex biology of the GPR120 receptor. As a potent, selective, and well-characterized negative allosteric modulator, it allows for the precise inhibition of GPR120 function in a wide range of cellular and, to a lesser extent, in vivo contexts. The data and protocols summarized in this guide provide a robust framework for professionals in drug discovery and metabolic research to effectively utilize AH-7614 in their studies.
